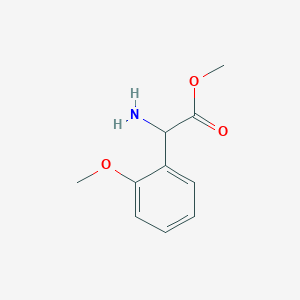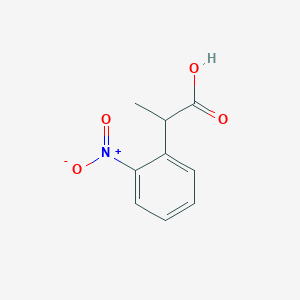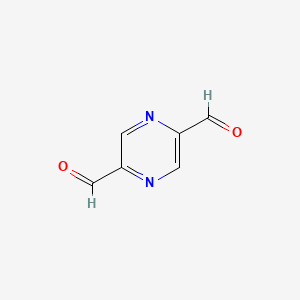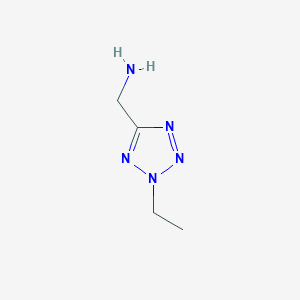
2H-Tetrazole-5-methanamine, 2-ethyl-
Vue d'ensemble
Description
2H-Tetrazole-5-methanamine, 2-ethyl- is a chemical compound with the molecular formula C_2H_5N_5. It belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Mécanisme D'action
Target of Action
The primary targets of 2H-Tetrazole-5-methanamine, 2-ethyl- are fungi, specifically Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .
Mode of Action
The compound interacts with its targets through non-covalent interactions . It has been found to have significant antifungal activity . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the fungi .
Biochemical Pathways
It is known that the compound interacts with many enzymes and receptors in organisms . This interaction results in a wide range of biological properties, including antifungal activity .
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of fungi . This makes it a potent antifungal agent. In addition, some derivatives of the compound have shown significant cytotoxic effects .
Action Environment
The action of 2H-Tetrazole-5-methanamine, 2-ethyl- can be influenced by various environmental factors. For instance, patients treated with immunosuppressive agents, broad-spectrum antibiotics, antineoplastic agents, and anti-HIV agents, as well as those undergoing extensive surgery or other invasive procedures, are at higher risk of contracting a systemic mycosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the patient’s health status and the presence of other medications.
Analyse Biochimique
Biochemical Properties
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes
Molecular Mechanism
The planar structure of tetrazole is known to favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-5-methanamine, 2-ethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl hydrazinecarbothioamide with nitrous acid, followed by cyclization to form the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Tetrazole-5-methanamine, 2-ethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2H-Tetrazole-5-methanamine, 2-ethyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in drug discovery and development.
Medicine: It could be explored for its therapeutic properties in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a reagent in chemical processes.
Comparaison Avec Des Composés Similaires
2H-Tetrazole-5-methanamine, 2-ethyl- can be compared with other similar compounds, such as 1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole tartrate and other tetrazole derivatives. These compounds may have similar structures but differ in their functional groups and properties, highlighting the uniqueness of 2H-Tetrazole-5-methanamine, 2-ethyl-.
List of Similar Compounds
1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole tartrate
Other tetrazole derivatives
Propriétés
IUPAC Name |
(2-ethyltetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-9-7-4(3-5)6-8-9/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYSIGVSIVVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)
![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)
![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)

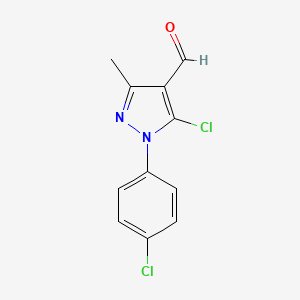
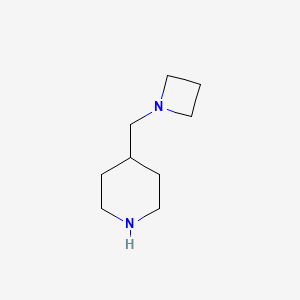
![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)
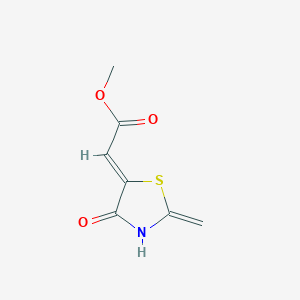
![N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3154426.png)

